Phthalamidoxy-PEG1-CH2-ald
Description
Phthalamidoxy-PEG1-CH2-ald (CAS: 1415246-46-6) is a polyethylene glycol (PEG)-based linker compound featuring a phthalamidoxy group and an aldehyde (-ald) terminal. Its structure includes a short PEG1 spacer (ethylene glycol unit), which balances hydrophilicity and molecular flexibility. This compound is primarily utilized in bioconjugation, particularly in antibody-drug conjugate (ADC) synthesis, where its cleavable linker design enables controlled drug release in targeted therapies . The phthalamidoxy group enhances stability during synthesis, while the aldehyde moiety facilitates site-specific conjugation to amino groups in biomolecules. Storage recommendations include maintaining the compound at -20°C in a dry environment to prevent hydrolysis .
Properties
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-5-6-17-7-8-18-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZGHKMXXDJDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalamidoxy-PEG1-CH2-ald can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Phthalimide Activation: Phthalimide is activated using a suitable reagent, such as chloroacetyl chloride, to form phthalimidoxy chloride.
PEGylation: The activated phthalimidoxy chloride is then reacted with polyethylene glycol (PEG) to form phthalamidoxy-PEG.
Aldehyde Introduction: The terminal hydroxyl group of the phthalamidoxy-PEG is converted to an aldehyde group using an oxidizing agent, such as pyridinium chlorochromate (PCC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Phthalamidoxy-PEG1-CH2-ald undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or sodium periodate (NaIO4).
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can react with nucleophiles, such as amines, to form imines or oximes.
Common Reagents and Conditions:
Oxidation: KMnO4, NaIO4, in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: NaBH4, LiAlH4, in solvents like methanol or THF at room temperature or under reflux.
Substitution: Primary amines, hydrazides, in solvents like DMF or DMSO at room temperature or under mild heating.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Imines, oximes.
Scientific Research Applications
Phthalamidoxy-PEG1-CH2-ald is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: Used as a linker molecule in the synthesis of polymeric materials and bioconjugation.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which Phthalamidoxy-PEG1-CH2-ald exerts its effects involves the formation of reversible bonds with biomolecules. The aldehyde group can react with primary amines, aminooxy, and hydrazide groups to form oxime bonds, which can be reduced to stable carbon-nitrogen bonds. This reversible bonding allows for the controlled attachment and detachment of functional groups, making it useful in various applications.
Comparison with Similar Compounds
Comparative Analysis with Similar PEG-Based Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between Phthalamidoxy-PEG1-CH2-ald and related PEG derivatives:
Key Observations:
PEG Chain Length : this compound uses a short PEG1 spacer, while others (e.g., Ald-Phenyl-PEG5-t-butyl ester) employ longer PEG chains (PEG4–PEG5), impacting solubility and steric flexibility .
Functional Groups : The phthalamidoxy group in this compound distinguishes it from esters (e.g., t-butyl esters) or aromatic groups (e.g., benzaldehyde), influencing reactivity and stability. Aldehyde termini are common for conjugation, but auxiliary groups dictate application-specific behavior .
Applications : this compound is specialized for ADCs due to its cleavable linker design, whereas t-butyl esters enhance solubility, and propargyl/azide groups enable click chemistry .
Critical Notes and Limitations
Data Gaps : Molecular formulas and weights for this compound are unspecified in available literature, requiring further validation .
Safety : Toxicity classifications for PEG derivatives vary; users must adhere to safety guidelines despite incomplete toxicological profiles .
Applications : While this compound is research-grade, its medical use remains unvalidated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
